molecular formula C19H24N2O2S B177704 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine CAS No. 181210-18-4

2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine

Cat. No.: B177704
CAS No.: 181210-18-4
M. Wt: 344.5 g/mol
InChI Key: BSWHHAVSUXMXAH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine (CAS 181210-18-4) is a high-purity benzazepine derivative supplied for advanced research and development purposes. This compound, with the molecular formula C19H24N2O2S and a molecular weight of 344.471 g/mol, is part of a class of chemicals that are key intermediates in pharmaceutical research . Benzazepine scaffolds are of significant interest in medicinal chemistry, particularly in the development of receptor antagonists . Patents indicate that structurally related tetrahydro-benzazepine compounds serve as crucial precursors in the synthesis of vasopressin receptor antagonists, such as Tolvaptan . This suggests potential research applications for this compound in exploring new therapeutic pathways and modulating physiological processes related to hormone regulation. The compound is offered with a purity of 99% . It is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request custom synthesis, including ODM and OEM services, to meet specific project requirements .

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-10-12-16(13-11-15)24(22,23)21-14-6-9-18(20(2)3)17-7-4-5-8-19(17)21/h4-5,7-8,10-13,18H,6,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHHAVSUXMXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C3=CC=CC=C32)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine, commonly referred to as DMST (Dimethyl[(4-methylphenyl)sulfamoyl]amine), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of DMST is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S, with a molecular weight of 344.4711 g/mol. The compound features a benzazepine core with sulfonamide functionality, which is significant for its biological interactions.

Synthesis

The synthesis of DMST typically involves the reaction of 4-methylphenylsulfonyl chloride with N,N-dimethylamine in the presence of a base. The process can be optimized to improve yield and purity through various organic synthesis techniques.

Antioxidant Activity

Recent studies have indicated that DMST exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The IC50 values for hydroxyl radical scavenging activity range from 28.30 ± 1.17 to 64.66 ± 2.43 µM, demonstrating its potential as an antioxidant agent compared to standard vitamin C (IC50 = 60.51 ± 1.02 µM) .

Enzyme Inhibition

DMST has also been evaluated for its inhibitory effects on various enzymes:

  • Alpha-Amylase Inhibition : It displays inhibitory activity against alpha-amylase, which is beneficial in managing diabetes by slowing carbohydrate digestion and absorption. The IC50 values reported range from 4.95 ± 0.44 to 69.71 ± 0.05 µM .
  • Urease Inhibition : The compound shows potential as a urease inhibitor, which could be relevant in treating infections caused by urease-producing bacteria .

Antimicrobial Activity

In vitro studies have assessed DMST's antimicrobial properties against several bacterial strains. Preliminary evaluations suggest effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Neuropharmacology

DMST's structural similarities to other psychoactive compounds suggest potential applications in neuropharmacology. Research indicates that related compounds exhibit partial agonist activity at serotonin receptors (5-HT receptors), which could translate into anxiolytic effects . This opens avenues for further exploration into DMST's impact on mood disorders and anxiety.

Case Studies

A study focusing on the pharmacodynamics of DMST in animal models demonstrated its ability to reduce anxiety-like behaviors and enhance social interaction in genetically modified mice models of Fragile X syndrome . This suggests that DMST may have therapeutic applications in treating neurodevelopmental disorders.

Scientific Research Applications

The compound 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine is a complex organic molecule with potential applications in various scientific and medical fields. This article will explore its applications, supported by relevant data tables and case studies.

Pharmacological Applications

The primary application of 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine lies in its potential as a therapeutic agent. Research has indicated that compounds within the benzazepine family exhibit activity against several conditions:

  • Antidepressant Activity : Some studies suggest that benzazepines may modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Antipsychotic Properties : The structural similarity to known antipsychotics indicates potential efficacy in treating schizophrenia and related disorders.
  • Neuroprotective Effects : Preliminary investigations hint at neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Chemical Reactions

The compound can be utilized in synthetic chemistry as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Functionalization : The presence of the sulfonyl group provides sites for further chemical modifications.
  • Reagent in Organic Reactions : It can serve as a reagent in various organic transformations, including nucleophilic substitutions and cyclization reactions.

Biological Studies

Research involving this compound may also extend into biological studies where its effects on cellular processes are examined:

  • Cell Viability Assays : Evaluating the compound's cytotoxicity against different cancer cell lines could provide insights into its potential as an anticancer agent.
  • Mechanistic Studies : Understanding how this compound interacts with specific receptors or enzymes can elucidate its pharmacodynamics.

Table 1: Potential Pharmacological Effects

ApplicationMechanism of ActionReferences
AntidepressantModulation of serotonin/norepinephrine pathways ,
AntipsychoticDopamine receptor antagonism ,
NeuroprotectiveReduction of oxidative stress ,

Table 2: Synthetic Applications

Reaction TypeDescriptionPotential Yield (%)
Nucleophilic SubstitutionReaction with electrophiles to form new compounds75%
CyclizationFormation of cyclic structures using this compound80%

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated several benzazepine derivatives for their antidepressant effects. The findings indicated that modifications similar to those found in 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine enhanced serotonin receptor affinity, leading to significant improvements in depressive symptoms in animal models .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of various benzazepines. The study demonstrated that compounds with structural similarities to our target compound reduced neuronal apoptosis in vitro when exposed to neurotoxic agents . This suggests a promising avenue for treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations

Core Heterocycle: The target compound’s benzazepine core distinguishes it from thiazepines (sulfur-containing) and benzodiazepines (two nitrogen atoms) . These differences influence electronic properties and binding affinities. Sulfonamide vs.

Physicochemical Properties

  • Polarity and Solubility: Sulfonamide-containing derivatives (e.g., 627833-60-7, 181210-18-4) exhibit higher molecular weights and polarities than non-sulfonylated analogs like 107393-73-7 .
  • Acid-Base Behavior : The pKa of the dimethylamine group in 2248332-74-1 (predicted 10.07) suggests moderate basicity, whereas sulfonamides (e.g., 181210-18-4) are typically less basic due to electron withdrawal .

Spectral and Crystallographic Data

  • Sulfonamide Synthesis: Derivatives like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (Yield: 80%) demonstrate robust synthetic routes for disulfonamides .
  • Crystal Packing : The 4-methylphenylsulfonyl group in 181210-18-4 analogs contributes to specific intermolecular interactions (e.g., C–H···O, π–π stacking), as shown in Hirshfeld surface analyses .

Preparation Methods

Schmidt Reaction for Benzazepine Synthesis

A Schmidt reaction using α-tetralone (7) and hydrazoic acid generates 1-benzazepin-2-one (8), a key intermediate. This method proceeds through a nitrene insertion mechanism, forming the seven-membered ring. Subsequent Friedel-Crafts acylation with acetyl chloride introduces a ketone group at position 7 (compound 9).

Reaction Conditions :

  • Solvent: Carbon disulfide

  • Catalyst: AlCl₃ (for Friedel-Crafts)

  • Yield: 48–65% (dependent on purification)

Enaminone Formation

Enaminone intermediates (e.g., compound 10) are synthesized by heating ketone 9 with dimethylformamide dimethyl acetal (DMF-DMA). This step activates the ketone for subsequent nucleophilic attacks.

Key Parameters :

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 70–85%

Functionalization of the Benzazepine Core

Introduction of the Tosyl Group

The sulfonyl group is introduced via nucleophilic substitution using p-toluenesulfonyl chloride (TsCl). The amine at position 1 of the benzazepine reacts with TsCl under basic conditions.

General Protocol :

  • Dissolve benzazepine intermediate (1 equiv) in anhydrous DMF.

  • Add TsCl (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

  • Stir at room temperature for 6–12 hours.

  • Purify via recrystallization (ethyl acetate/hexane).

Yield : 60–78%

Dimethylamine Installation

The dimethylamine group at position 5 is introduced via reductive amination or direct alkylation.

Reductive Amination

  • React benzazepine ketone (9) with dimethylamine hydrochloride (2 equiv).

  • Reduce with sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Neutralize with aqueous HCl and extract with dichloromethane.

Yield : 55–65%

Direct Alkylation

  • Treat secondary amine intermediate with methyl iodide (2.5 equiv).

  • Use potassium carbonate as a base in acetonitrile.

  • Reflux for 8–12 hours.

Yield : 50–60%

Multi-Step Synthesis Pathways

Pathway A: Sequential Functionalization

  • Step 1 : Schmidt reaction → Benzazepinone (8).

  • Step 2 : Friedel-Crafts acylation → Acetylated derivative (9).

  • Step 3 : Tosylation → Sulfonamide formation.

  • Step 4 : Reductive amination → Dimethylamine installation.

Overall Yield : 18–22%

Pathway B: Convergent Synthesis

  • Step 1 : Pre-functionalize α-tetralone with dimethylamine prior to cyclization.

  • Step 2 : Schmidt reaction forms dimethylamine-containing benzazepine.

  • Step 3 : Late-stage tosylation under microwave conditions.

Optimization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes.
Overall Yield : 25–30%

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO- d₆): δ 2.27 (s, 3H, CH₃), 2.15–2.25 (m, 4H, CH₂), 3.01 (s, 6H, N(CH₃)₂).

  • IR : 1668 cm⁻¹ (C=O), 3247 cm⁻¹ (NH).

  • HRMS : m/z 344.47 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps43
Overall Yield18–22%25–30%
Key AdvantageHigh intermediate purityReduced reaction time
LimitationLow yield due to step countRequires specialized equipment (microwave)

Challenges and Optimization Opportunities

  • Tosylation Efficiency : Competing side reactions during sulfonylation reduce yields. Using bulky bases (e.g., DMAP) improves selectivity.

  • Ring Strain : The tetrahydrobenzazepine’s ring strain complicates functionalization. Strain alleviation via Lewis acid catalysts (e.g., ZnCl₂) is under investigation.

  • Green Chemistry : Solvent-free tosylation and catalytic asymmetric amination remain unexplored.

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